Cas no 1032821-57-0 (Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]-)
![Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]- structure](https://ja.kuujia.com/scimg/cas/1032821-57-0x500.png)
Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]- 化学的及び物理的性質
名前と識別子
-
- 1032821-57-0
- AKOS040754291
- UCM724
- (3-methoxy-6,11-dihydro-5H-dibenzo[2,1-b:1',3'-f][7]annulen-5-yl)methylurea
- GTPL7773
- (3-methoxy-6,11-dihydro-5H-dibenzo(2,1-b:1',3'-f)(7)annulen-5-yl)methylurea
- UCM 724
- UCM-724
- Q27089059
- Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]-
-
- インチ: 1S/C18H20N2O2/c1-22-16-7-6-14-8-12-4-2-3-5-13(12)9-15(17(14)10-16)11-20-18(19)21/h2-7,10,15H,8-9,11H2,1H3,(H3,19,20,21)
- InChIKey: DIXNMQKCFFPTKU-UHFFFAOYSA-N
- ほほえんだ: C1C=C2C(CC(CNC(=O)N)C3C(=CC=C(OC)C=3)C2)=CC=1
計算された属性
- せいみつぶんしりょう: 296.152477885g/mol
- どういたいしつりょう: 296.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 64.4Ų
Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T34984-5mg |
UCM 724 |
1032821-57-0 | 5mg |
¥ 7000 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T34984-5 mg |
UCM 724 |
1032821-57-0 | 5mg |
¥7000.00 | 2023-02-04 |
Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]- 関連文献
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
3. Book reviews
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]-に関する追加情報
Introduction to Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]- and Its Applications in Modern Chemical Biology
Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]- (CAS No. 1032821-57-0) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its complex aromatic and heterocyclic framework, represents a promising candidate for various biochemical and pharmaceutical applications. The presence of multiple functional groups, including a methyl-substituted urea moiety and a dihydrobenzocycloheptene core, makes it a versatile molecule for further derivatization and study.
The molecular structure of Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]- is of particular interest due to its potential biological activity. The dihydrobenzocycloheptene scaffold is known for its role in various natural products and pharmaceuticals, often contributing to the compound's binding affinity and metabolic stability. Additionally, the methoxy group at the 8-position introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological targets.
Recent advancements in chemical biology have highlighted the importance of structurally diverse molecules in drug discovery and development. Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]- has been investigated for its potential role as an intermediate in the synthesis of novel bioactive compounds. Its unique structural features make it an attractive scaffold for designing molecules with specific biological activities. For instance, the combination of the urea moiety and the aromatic system suggests potential applications in modulating enzyme activity or interacting with receptor proteins.
In vitro studies have demonstrated that derivatives of this compound exhibit interesting pharmacological properties. The urea group is known to form hydrogen bonds with various biological targets, which can be exploited to enhance binding affinity. Furthermore, the dihydrobenzocycloheptene core has been shown to possess anti-inflammatory and anti-tumor properties in some preliminary studies. These findings underscore the compound's potential as a lead molecule for further development.
The synthesis of Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)*methyl]- has been achieved through multi-step organic reactions, involving cyclization, alkylation, and functional group transformations. The synthetic route highlights the compound's complexity but also demonstrates its feasibility for large-scale production if required. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the dihydrobenzocycloheptene core, ensuring high yield and purity.
The chemical stability of this compound under various conditions has been thoroughly evaluated. Studies indicate that it remains stable under ambient conditions but may degrade under extreme pH or temperature conditions. This information is crucial for its storage and handling in both laboratory and industrial settings. Additionally, its solubility profile has been examined across different solvents, revealing good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.
The potential applications of Urea, N-[(*10,11-dihydro-*8-methoxy-*5H-dibenzo[a,d]cyclohepten-*10-yl)methyl] extend beyond pharmaceuticals into agrochemicals and materials science. Its structural complexity allows for modifications that could tailor its properties for specific uses. For example, derivatives could be designed to interact with plant growth regulators or serve as precursors for advanced polymers.
Ongoing research is focused on exploring new derivatives of this compound to enhance its biological activity and therapeutic potential. Computational modeling techniques are being employed to predict binding interactions with target proteins, guiding the design of more effective molecules. These efforts are part of a broader trend in drug discovery where computational tools play a pivotal role in accelerating the development process.
The environmental impact of synthesizing and using this compound is also being considered. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Such sustainable practices are essential for ensuring that chemical biology advances do not come at an environmental cost.
In conclusion, Urea, N-[(*10,11-dihydro-*8-methoxy-*5H-dibenzo[a,d]cyclohepten-*10-yl)methyl] (CAS No. 1032821-57-0) represents a fascinating molecule with significant potential in chemical biology and beyond. Its unique structure, combined with promising preliminary biological activities, makes it a valuable candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this are poised to play a crucial role in shaping the future of medicine and biotechnology.
1032821-57-0 (Urea, N-[(10,11-dihydro-8-methoxy-5H-dibenzo[a,d]cyclohepten-10-yl)methyl]-) 関連製品
- 1797977-25-3(N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-2-fluorobenzene-1-sulfonamide)
- 1448076-05-8(N-2-(1H-pyrrol-1-yl)ethyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1805546-31-9(Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate)
- 2171864-35-8(2-(dipropyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 14162-69-7(2-isobutylpiperidine;hydrochloride)
- 941997-95-1(1-(3-chloro-4-methoxyphenyl)-4-3-(2-methylphenyl)-1,2,4-oxadiazol-5-ylpyrrolidin-2-one)
- 1805984-33-1(Ethyl 3-cyano-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-carboxylate)
- 1251222-01-1(3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid)
- 82772-93-8(2,6-Dichloro-4-methoxybenzaldehyde)
- 1355222-51-3(1-[6-(2,3-Dihydro-indol-1-yl)-5-methyl-pyridin-3-yl]-ethylamine)




